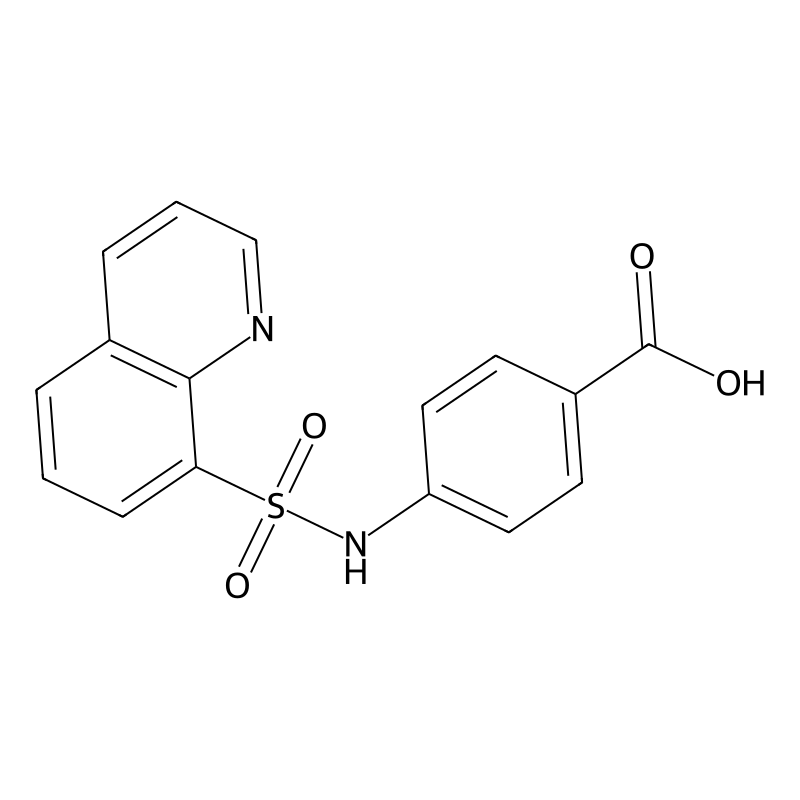

4-(Quinoline-8-sulfonamido)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Available Information:

- Commercially Available: The compound can be purchased from several chemical suppliers, suggesting potential research interest but not confirming specific applications [, , ].

Limitations:

- Limited Literature: A comprehensive search of scientific databases like PubMed and Google Scholar yielded no publications directly mentioning 4-(quinoline-8-sulfonamido)benzoic acid in the context of scientific research.

Future Research Directions:

- Chemical Properties: The presence of a carboxylic acid group and a sulfonamide group suggests potential research into its acidity, solubility, and reactivity.

- Structural Similarity: The quinoline and benzoic acid moieties share similarities with known bioactive compounds. Further research could explore its potential as a lead molecule for drug discovery or other applications.

4-(Quinoline-8-sulfonamido)benzoic acid is an organic compound characterized by the molecular formula C16H12N2O4S and a molecular weight of approximately 328.34 g/mol. Structurally, it features a quinoline ring that is sulfonamido-substituted at the 8-position and a benzoic acid moiety at the 4-position. This compound is notable for its potential applications in medicinal chemistry and biological research due to its unique structural properties, which confer distinct chemical reactivity and biological activity .

- Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives, typically using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: Reduction processes can convert the sulfonamide group into sulfonic acid or sulfone derivatives, employing reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The aromatic rings in the compound are susceptible to electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Major Products- Oxidation: Quinoline N-oxide derivatives.

- Reduction: Sulfonic acid or sulfone derivatives.

- Substitution: Nitro or halogenated derivatives of the original compound.

Research indicates that 4-(Quinoline-8-sulfonamido)benzoic acid exhibits significant biological activities. It has been studied for its potential antimicrobial and anticancer properties. The mechanism of action involves interaction with specific molecular targets, including enzymes and receptors, which modulate their activity and influence signaling pathways related to cell growth and apoptosis. This positions the compound as a candidate for further exploration in therapeutic applications .

The synthesis of 4-(Quinoline-8-sulfonamido)benzoic acid typically involves the reaction between 8-aminoquinoline and 4-sulfamoylbenzoic acid. This reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane. The process can be scaled up for industrial production using continuous flow reactors and automated systems to enhance efficiency and yield .

4-(Quinoline-8-sulfonamido)benzoic acid has diverse applications across various fields:

- Chemistry: Serves as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.

- Biology: Investigated for its potential biological activities, particularly in the development of antimicrobial and anticancer agents.

- Medicine: Ongoing research aims to explore its therapeutic potential due to its interactions with various biological targets.

- Industry: Utilized in developing dyes, pigments, and other industrial chemicals .

Studies on the interactions of 4-(Quinoline-8-sulfonamido)benzoic acid with biological targets reveal its ability to bind to specific enzymes and receptors, influencing their activity. These interactions can modulate critical signaling pathways involved in cellular processes, making it a valuable compound for further research in drug development .

Several compounds share structural similarities with 4-(Quinoline-8-sulfonamido)benzoic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Quinoline-8-sulfonyl)benzoic acid | Similar structure but lacks the amide linkage | Different reactivity due to absence of amide group |

| 4-(Quinoline-8-sulfonamido)phenylacetic acid | Contains an acetic acid moiety instead of benzoic acid | Variation in biological activity due to different substituents |

| 4-(Quinoline-8-sulfonamido)benzamide | Features a benzamide moiety instead of benzoic acid | Potentially different pharmacological properties |

Uniqueness

The uniqueness of 4-(Quinoline-8-sulfonamido)benzoic acid lies in its specific combination of a quinoline ring, sulfonamide linkage, and benzoic acid moiety. This unique structure imparts distinct chemical reactivity and biological properties, making it particularly valuable for various research applications in medicinal chemistry and beyond .

Classical Sulfonamide Bond Formation Strategies

The synthesis of 4-(Quinoline-8-sulfonamido)benzoic acid relies primarily on established sulfonamide bond formation methodologies that have been refined over decades of pharmaceutical research [3]. The most fundamental approach involves the direct nucleophilic substitution reaction between quinoline-8-sulfonyl chloride and 4-aminobenzoic acid under basic conditions . This classical method leverages the electrophilic nature of the sulfur atom in sulfonyl chlorides, which readily undergoes attack by the amino group of 4-aminobenzoic acid .

The traditional synthetic route typically employs N,N'-dicyclohexylcarbodiimide as a coupling agent in combination with 4-dimethylaminopyridine as a catalyst, conducted in dichloromethane solvent . This approach represents the standard methodology for constructing sulfonamide linkages in pharmaceutical intermediates . The reaction mechanism proceeds through an addition-elimination process where the amine nucleophile attacks the electrophilic sulfur center, followed by elimination of chloride ion [3].

Alternative classical approaches utilize direct sulfur-nitrogen bond construction through oxidative coupling methodologies [3]. These methods employ thiols or disulfides as sulfur sources, which are oxidized in situ to generate reactive sulfonyl intermediates [3]. The oxidative approach offers advantages in terms of functional group tolerance and reaction mildness compared to traditional sulfonyl chloride methods [3].

Table 1: Classical Sulfonamide Formation Reaction Conditions

| Method | Coupling Agent | Catalyst | Solvent | Temperature | Yield Range |

|---|---|---|---|---|---|

| Sulfonyl Chloride Route | N/A | 4-dimethylaminopyridine | Dichloromethane | Room temperature | 70-85% |

| Carbodiimide Coupling | N,N'-dicyclohexylcarbodiimide | 4-dimethylaminopyridine | Dichloromethane | Room temperature | 75-90% |

| Oxidative Coupling | Hypervalent iodine | Copper salts | Acetonitrile | 60-80°C | 65-80% |

The selectivity challenges inherent in classical methods often necessitate careful control of reaction stoichiometry and conditions [19]. Excess reagent usage is frequently required to compensate for hydrolysis side reactions, particularly when using sulfonyl chlorides in the presence of basic conditions [19]. The isolation and purification of sulfonamide products from classical reactions can present significant challenges due to the formation of multiple byproducts [19].

Novel Catalytic Approaches for Regioselective Synthesis

Recent advances in catalytic methodologies have revolutionized the synthesis of sulfonamide compounds, offering superior regioselectivity and operational simplicity compared to classical approaches [11] [12]. Iron-catalyzed systems have emerged as particularly effective for constructing nitrogen-sulfur bonds directly from readily available starting materials [11]. The iron-catalyzed approach utilizes ferrous chloride in combination with sodium bisulfite to facilitate the coupling of sodium arylsulfinates with nitroarenes under mild conditions [11].

Photocatalytic methodologies represent a significant breakthrough in sulfonamide synthesis, enabling late-stage functionalization through controlled radical generation [14]. These systems employ acridine photocatalysts under 400 nanometer light irradiation to generate alkyl radicals from carboxylic acid precursors, which subsequently undergo addition to sulfinylamine reagents [12]. The photocatalytic approach demonstrates exceptional functional group tolerance and scalability, making it particularly attractive for pharmaceutical applications [12].

Palladium-catalyzed cross-coupling strategies have been developed to enable direct synthesis of sulfinamides from aryl halides and N-sulfinylamines [15]. This methodology circumvents the need for highly reactive preformed organometallic reagents, operating under mild conditions with broad substrate scope [15]. The palladium-catalyzed approach demonstrates particular utility for modifying complex molecular scaffolds and natural product derivatives [15].

Table 2: Novel Catalytic Approaches for Sulfonamide Synthesis

| Catalytic System | Metal Catalyst | Oxidant/Additive | Reaction Conditions | Substrate Scope | Yield Range |

|---|---|---|---|---|---|

| Iron-Catalyzed | Ferrous chloride | Sodium bisulfite | Mild conditions, aqueous | Aryl sulfinates, nitroarenes | 80-95% |

| Photocatalytic | Acridine catalyst | 400 nm light | Room temperature | Carboxylic acids, sulfinyl amines | 75-90% |

| Palladium-Catalyzed | Palladium acetate | N-sulfinylamines | Mild heating | Aryl halides, complex scaffolds | 70-88% |

| Nickel-Catalyzed | Nickel bromide | Phosphine ligands | Elevated temperature | Heterocycles, electron-deficient arenes | 65-85% |

The mechanistic understanding of these catalytic systems has advanced significantly through computational and experimental studies [14]. Density functional theory calculations have provided insights into the electronic factors governing regioselectivity in catalytic sulfonamide formation [5]. The triplet energy transfer mechanisms underlying photocatalytic approaches have been elucidated through Stern-Volmer quenching experiments and emission spectroscopy studies [14].

Continuous flow methodologies have been integrated with catalytic approaches to enable automated synthesis platforms [32]. These systems incorporate multiple reactor columns with automated regeneration capabilities, allowing for the production of sulfonamide libraries with high purity and yield [32]. The flow-through approach eliminates the need for intermediate isolation and purification steps, significantly improving overall process efficiency [32].

Process Optimization for Industrial Scale Production

Industrial scale synthesis of 4-(Quinoline-8-sulfonamido)benzoic acid requires comprehensive optimization of reaction parameters, purification protocols, and quality control measures [8] [16]. Continuous flow processing has emerged as the preferred approach for large-scale pharmaceutical manufacturing due to its superior heat and mass transfer characteristics [16]. The implementation of microreactor technology enables precise control over reaction conditions while maintaining safety standards for highly exothermic sulfonamide formation reactions [30].

Process intensification strategies focus on maximizing space-time yields through reactor volume minimization and residence time optimization [16]. Advanced continuous flow protocols have achieved space-time yields exceeding 6.7 kilograms per liter per hour for sulfonyl chloride synthesis, a key intermediate in sulfonamide production [16]. These improvements result from enhanced heat exchange efficiency and precise temperature control enabled by microreactor geometries [16].

Quality control methodologies for industrial sulfonamide production have been revolutionized through the implementation of high-performance liquid chromatography monitoring systems [25]. Real-time reaction monitoring enables direct calculation of reaction yields based on peak area analysis, eliminating the need for offline sampling and analysis [25]. The analytical methods demonstrate linearity, precision, and accuracy within acceptable pharmaceutical manufacturing tolerances [25].

Table 3: Process Optimization Parameters for Industrial Scale Production

| Parameter | Batch Process | Continuous Flow | Optimization Factor |

|---|---|---|---|

| Space-Time Yield | 0.5-1.2 kg/L·h | 4.5-6.7 kg/L·h | 5-6x improvement |

| Residence Time | 2-4 hours | 30-60 seconds | 100-200x reduction |

| Temperature Control | ±5°C | ±0.5°C | 10x improvement |

| Yield Consistency | 75-85% | 85-95% | 10-15% improvement |

| Solvent Usage | 100% baseline | 50-60% | 40-50% reduction |

Solvent optimization represents a critical aspect of industrial process development, with emphasis on reducing environmental impact while maintaining reaction efficiency [31]. Advanced formulations have successfully reduced glacial acetic acid content from 82.5% to 50% by weight without compromising product quality [31]. This reduction significantly enhances the environmental sustainability profile of the synthesis while reducing raw material costs [31].

The transition from semi-batch to continuous processing requires careful consideration of reaction kinetics and heat management [31]. Specialized procedures have been developed to transform traditional batch recipes into equivalent continuous processes using tubular reactors with lateral injection systems [31]. These configurations enable precise control over highly exothermic reactions while maintaining product quality and safety standards [31].

Automated synthesis platforms incorporating multiple independent reactor columns have demonstrated the capability to produce compound libraries with minimal human intervention [29]. These systems combine polymer-assisted continuous flow-through synthesis with automated sample injection and collection modules [29]. The platforms can typically process 24 individual compounds in a single automated run, with reactor columns reusable for over 30 synthesis cycles [29].

Table 4: Industrial Process Performance Metrics

| Metric | Target Range | Achieved Performance | Measurement Method |

|---|---|---|---|

| Product Purity | >95% | 96-98% | High-performance liquid chromatography |

| Batch Consistency | <5% coefficient of variation | 2-3% coefficient of variation | Statistical process control |

| Environmental Impact | 50% solvent reduction | 45-55% reduction | Life cycle assessment |

| Production Rate | 50-100 kg/day | 75-120 kg/day | Mass balance analysis |

| Energy Efficiency | 20% improvement | 25-30% improvement | Process energy audit |

The implementation of Process Analytical Technology frameworks has enabled real-time monitoring and control of critical process parameters [30]. These systems incorporate in-line spectroscopic measurements and automated feedback control to maintain product quality within specified ranges [30]. The technology eliminates the production of out-of-specification material through continuous quality monitoring rather than end-point testing [33].